(6E)-N-hydroxy-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-imine
Description
(6E)-N-hydroxy-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-imine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Properties
Molecular Formula |
C12H11N5O |
|---|---|
Molecular Weight |
241.25 g/mol |
IUPAC Name |
(NE)-N-(5-methyl-7-phenyl-7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H11N5O/c1-8-10(16-18)11(9-5-3-2-4-6-9)17-12(15-8)13-7-14-17/h2-7,11,18H,1H3/b16-10- |
InChI Key |
SSMHTWAOMRASFS-YBEGLDIGSA-N |
Isomeric SMILES |
CC\1=NC2=NC=NN2C(/C1=N\O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NC2=NC=NN2C(C1=NO)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-N-hydroxy-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-7-phenyl-1,2,4-triazolo[1,5-a]pyrimidine with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(6E)-N-hydroxy-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Chemistry
In chemistry, (6E)-N-hydroxy-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-imine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In industry, (6E)-N-hydroxy-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-imine is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in specific applications.
Mechanism of Action
The mechanism of action of (6E)-N-hydroxy-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-methyl-7-phenyl-1,2,4-triazolo[1,5-a]pyrimidine: A precursor in the synthesis of the compound.
N-hydroxy-1,2,4-triazole derivatives: Compounds with similar functional groups and potential biological activity.
Phenyl-substituted triazolopyrimidines: Compounds with similar structural features and applications.
Uniqueness
(6E)-N-hydroxy-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-imine is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with specific biological targets and exhibit distinct chemical reactivity, making it valuable in various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
